molecular formula C13H12N4O2 B5467994 N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5467994
M. Wt: 256.26 g/mol
InChI Key: XKEHUVUDXINMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MLN8054, is a novel small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has been shown to inhibit Aurora A kinase in preclinical studies and has potential as a cancer therapy.

Mechanism of Action

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a key regulator of mitotic spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for laboratory experiments. It is a well-characterized small molecule inhibitor of Aurora A kinase with a well-established synthesis method. This compound has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, this compound has limitations in terms of its selectivity for Aurora A kinase. This compound has been shown to inhibit other kinases, including Aurora B kinase, at higher concentrations.

Future Directions

There are several future directions for the study of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is the development of this compound as a cancer therapy. Clinical trials have shown promising results for this compound in the treatment of solid tumors. Another direction is the study of this compound in combination with other chemotherapeutic agents. This compound has been shown to enhance the anti-tumor activity of other agents, and combination therapy may improve treatment outcomes. Finally, further research is needed to improve the selectivity of this compound for Aurora A kinase and to identify potential off-target effects.

Synthesis Methods

The synthesis of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the preparation of the isoxazolecarboxamide intermediate and the coupling of the indazole moiety. The final product is obtained through purification and isolation. The synthesis of this compound has been described in detail in the literature and is a well-established method.

Scientific Research Applications

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits Aurora A kinase activity and induces cell death in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.

properties

IUPAC Name

N-(1H-indazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-7-12(8(2)19-17-7)13(18)15-10-3-4-11-9(5-10)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHUVUDXINMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.